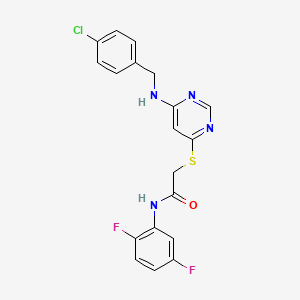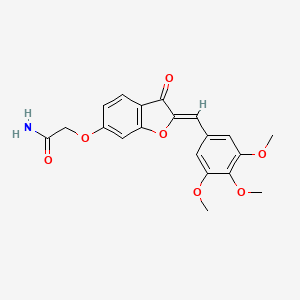
N1-(3-fluoro-4-methylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group, a functional group with the formula R-CO-NH-CO-R’. Oxalamides are used in a variety of applications, including as intermediates in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of the oxalamide group, along with the 3-fluoro-4-methylphenyl and 1-(4-methoxyphenyl)cyclopentylmethyl groups attached to the nitrogen atoms of the oxalamide group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, oxalamides in general can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxalamide group could confer polarity and the ability to form hydrogen bonds, while the phenyl groups could contribute to its lipophilicity .Aplicaciones Científicas De Investigación
Neuropharmacological Applications
- Orexins and their receptors (OXRs) modulate feeding, arousal, stress, and drug abuse. Neural systems motivating and reinforcing drug abuse may also underlie compulsive food seeking and intake. Research on selective OXR antagonists, such as GSK1059865, has demonstrated their potential in reducing binge eating in animal models, suggesting a role for oxalamide derivatives in neuropsychopharmacology and the treatment of eating disorders with a compulsive component (Piccoli et al., 2012).
Chemical Analysis Techniques
- Aroylacrylic acids have been used as fluorogenic labelling agents for the high-performance liquid chromatography (HPLC) of biologically important thiols. This indicates the potential use of complex oxalamides in developing novel analytical methods for biological compounds (Gatti et al., 1990).
Antitumor Agents
- New drug candidates have been developed from 2-phenylquinolin-4-ones (2-PQs), demonstrating significant cytotoxic activity against tumor cell lines. This highlights the potential of oxalamide derivatives in cancer research and therapy development. Notably, one compound exhibited potent inhibitory activity against insulin-like growth factor-1 receptor (IGF-1R), suggesting a specific mechanism of action for tumor suppression (Chou et al., 2010).
Imaging and Diagnostic Applications
- Matrix metalloproteinase (MMP) inhibitors have been labeled with fluorine-18 for positron emission tomography (PET) imaging. This illustrates the potential application of fluorinated oxalamide derivatives in developing new imaging agents for studying biological processes and diseases (Wagner et al., 2009).
Propiedades
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-15-5-8-17(13-19(15)23)25-21(27)20(26)24-14-22(11-3-4-12-22)16-6-9-18(28-2)10-7-16/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYFJFAHPYTFJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396881.png)

![3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2396884.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2396885.png)

![N-[4-(acetylsulfamoyl)phenyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2396887.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate](/img/structure/B2396891.png)
![1-[2-(Dimethylamino)phenyl]ethan-1-ol](/img/structure/B2396892.png)
![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide](/img/structure/B2396896.png)


![N-[1-[1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2396901.png)
![2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2396902.png)